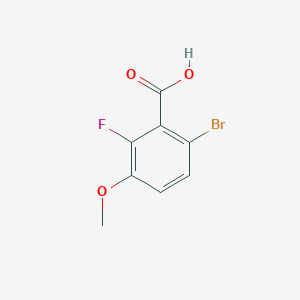

6-Bromo-2-fluoro-3-methoxybenzoic acid

Descripción general

Descripción

6-Bromo-2-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes:

Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methoxylation: The methoxy group is typically introduced via methylation of a hydroxyl group using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, alcohols, and various biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and anticancer drugs. The unique combination of bromine, fluorine, and methoxy functional groups enhances its biological activity and efficacy.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of 6-bromo-2-fluoro-3-methoxybenzoic acid exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from this acid have shown the ability to induce apoptosis in lung cancer cells (A549) through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Material Science

In material science, this compound is utilized in formulating specialty polymers and resins. Its incorporation into materials enhances properties such as thermal stability and chemical resistance , making it valuable for applications requiring durable materials.

Table 1: Properties Enhanced by this compound

| Property | Enhancement Type | Application Area |

|---|---|---|

| Thermal Stability | Increased | Electronics, Aerospace |

| Chemical Resistance | Improved | Coatings, Packaging |

Agricultural Chemicals

The compound plays a role in the development of agrochemicals, including herbicides and fungicides. Its application contributes to improved crop protection and yield, making it an important component in modern agriculture.

Case Study: Herbicide Development

Research indicates that derivatives of this compound are effective as herbicides, demonstrating selective toxicity towards specific weed species while being safe for crops . This selectivity is crucial for sustainable agricultural practices.

Research in Organic Chemistry

In organic chemistry, this compound is a valuable reagent for synthesizing novel organic molecules. Its unique structure allows chemists to explore new reactions and develop innovative compounds with diverse applications.

Table 2: Synthetic Applications of this compound

| Reaction Type | Description | Application |

|---|---|---|

| Coupling Reactions | Forms carbon-carbon bonds | Pharmaceutical synthesis |

| Functionalization | Introduces new functional groups | Material science |

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying various substances. This application aids in quality control and compliance across different industries.

Case Study: Quality Control

In pharmaceutical manufacturing, the compound is used as a standard reference material for HPLC (High Performance Liquid Chromatography), ensuring the accuracy of drug formulations .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence the compound’s lipophilicity, electronic properties, and overall reactivity, affecting its biological activity and pharmacokinetics.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

- 2-Bromo-6-fluoro-3-methoxybenzaldehyde

- 3-Bromo-2-methylbenzoic acid

Uniqueness

6-Bromo-2-fluoro-3-methoxybenzoic acid is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Actividad Biológica

6-Bromo-2-fluoro-3-methoxybenzoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆BrF O₃

- Molecular Weight : 233.04 g/mol

- IUPAC Name : this compound

- CAS Number : 935534-45-5

The compound features a bromine atom, a fluorine atom, and a methoxy group, which contribute to its distinct reactivity and potential biological interactions. The presence of these substituents enhances its lipophilicity and electronic properties, impacting its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor. Similar compounds have been noted for their ability to inhibit protein kinases such as PIM kinases (PIM-1, PIM-2, PIM-3), which are crucial for cellular processes including survival and proliferation.

- Oxidative Stress Modulation : It has been observed to influence cellular signaling pathways involving reactive oxygen species (ROS), suggesting a role in modulating oxidative stress responses.

- Gene Expression Regulation : The compound can affect the activity of transcription factors, thereby modulating gene expression related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the inhibition of PIM kinases. This mechanism suggests potential therapeutic applications in cancer treatment.

Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties, although comprehensive studies are required to elucidate its full biological profile. Its structural similarities with known antimicrobial agents warrant further investigation into its efficacy against various pathogens.

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce cell death through apoptosis mechanisms linked to PIM kinase inhibition. These findings highlight the compound's potential as a lead candidate for anticancer drug development.

- Biochemical Assays : Biochemical assays have shown that the compound can alter the activity of metabolic enzymes, impacting overall cellular metabolism. This effect could be leveraged in therapeutic contexts where metabolic regulation is critical.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Inhibition of PIM kinases; modulation of ROS |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | Similar anticancer activity | Potentially similar mechanisms |

| 2-Bromo-6-fluoro-3-methoxybenzaldehyde | Limited studies available | May act through similar pathways |

Propiedades

IUPAC Name |

6-bromo-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLHUQOLSIRYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701511 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-45-5 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.